chemical structure and properties of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile
chemical structure and properties of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile
Executive Summary & Chemical Identity
2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile is a highly functionalized, planar heteroaromatic compound that serves as a critical building block in advanced materials science and medicinal chemistry. By merging an amphoteric imidazole core with a basic pyridine ring and two strongly electron-withdrawing cyano groups, this molecule exhibits a unique "push-pull" electronic topology. This technical guide explores its structural properties, provides validated synthetic methodologies, and details its application as a multidentate ligand in Metal-Organic Frameworks (MOFs) and pharmaceutical derivatives[1][2].
Molecular Architecture & Electronic Properties
The parent 1H-imidazole core is a five-membered heteroaromatic system characterized by overlapping pyrrole-type (N-H) and pyridine-type (=N-) annular nitrogens[3]. The substitution pattern in 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile dramatically alters its baseline electronic behavior:
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Enhanced Acidity: The dicarbonitrile groups at the 4 and 5 positions exert a profound electron-withdrawing inductive effect. This depletes electron density from the imidazole ring, significantly lowering the pKa of the N-H proton compared to unsubstituted imidazole. Consequently, the molecule acts as an excellent hydrogen bond donor and easily forms a stable anion for metal coordination.
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Multidentate Coordination Potential: The integration of the 4-pyridyl moiety at the 2-position introduces a spatially distinct, basic nitrogen site. When deprotonated, the resulting anion possesses multiple donor sites (pyridine nitrogen, imidazole nitrogen, and cyano nitrogens), enabling complex bridging architectures in coordination polymers[2].
Quantitative Physicochemical Data
To facilitate experimental design, the core structural and electronic parameters of the molecule are summarized below.
Table 1: Physicochemical & Structural Parameters
| Parameter | Value | Mechanistic Implication |
| Molecular Formula | C10H5N5 | Highly nitrogenous, supporting extensive H-bonding networks. |
| Molecular Weight | 195.18 g/mol | Low molecular weight, ideal for high-density MOF ligand packing. |
| H-Bond Donors | 1 (Imidazole N-H) | Facilitates intermolecular proton transfer and anion generation. |
| H-Bond Acceptors | 4 (PyN, ImN, 2x CN) | Enables multidirectional coordination and solvent interactions. |
| Electronic Nature | Push-Pull Conjugated | Imparts unique photophysical properties (e.g., solid-state luminescence). |
| Ligand Denticity | Multidentate | Capable of bridging multiple transition metal nodes (e.g., Cd²⁺, Zn²⁺). |
Synthesis Methodology: The DAMN Condensation Pathway
The most robust synthetic route to 2-substituted 1H-imidazole-4,5-dicarbonitriles involves the condensation of diaminomaleonitrile (DAMN) with an appropriate aldehyde—in this case, pyridine-4-carboxaldehyde[4].
Fig 1: Oxidative condensation pathway from DAMN to the target imidazole.
Protocol 1: Synthesis of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile
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Causality & Design: DAMN is highly reactive but prone to degradation. Methanol is selected as a protic solvent to stabilize the transition state via hydrogen bonding while maintaining the solubility of the precursors[4]. The initial condensation forms an open Schiff base intermediate. An oxidative environment (e.g., atmospheric oxygen or a mild chemical oxidant) is strictly required to remove two protons and two electrons, driving the aromatization of the 1H-imidazole ring.
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Step-by-Step Workflow:
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Preparation: Dissolve 10.0 mmol of diaminomaleonitrile (DAMN) in 30 mL of anhydrous methanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.
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Addition: Slowly add 10.5 mmol of pyridine-4-carboxaldehyde dropwise to the stirring solution at room temperature.
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Self-Validation: The solution should transition from pale yellow to deep orange/red within 30 minutes, visually indicating the formation of the Schiff base intermediate.
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Reflux & Oxidation: Attach a reflux condenser and heat the mixture to 65°C. Maintain reflux open to the atmosphere (or introduce a balloon of O₂) for 12-16 hours to force the oxidative cyclization.
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Monitoring: Check reaction progress via Thin Layer Chromatography (TLC) using a Silica gel stationary phase and a 9:1 Dichloromethane:Methanol mobile phase.
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Self-Validation: The starting DAMN spot (Rf ~0.3, stains with ninhydrin) must disappear, replaced by a new, highly UV-active spot (Rf ~0.5) under 254 nm light, confirming the formation of the conjugated product.
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Workup: Cool the mixture to 0°C in an ice bath to induce precipitation. Filter the solid under vacuum and wash with cold ethanol (2 x 10 mL). Note: Cold ethanol removes unreacted aldehyde and trace impurities without dissolving the target product.
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Purification: Recrystallize the crude solid from a hot ethanol/water mixture to yield the pure product.
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Applications in Advanced Materials (MOFs)
While the dicarbonitrile compound is valuable in its own right (e.g., for generating N-alkylated derivatives like 1-cyanomethyl-4,5-dicyano-2-(4-pyridyl)imidazole[1]), it is frequently utilized as a precursor for 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid. The fully hydrolyzed dicarboxylate derivative acts as a highly versatile multidentate ligand for assembling 3-D metal-organic frameworks (MOFs) with transition metals such as Cd(II)[2].
Fig 2: Multidentate coordination modes of the deprotonated ligand in MOF assembly.
Protocol 2: Hydrolysis and MOF Ligand Preparation
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Causality & Design: Nitrile groups are chemically robust but undergo complete hydrolysis to carboxylates under strongly basic conditions at elevated temperatures. Potassium hydroxide is utilized to drive this conversion, yielding carboxylate groups that act as superior oxygen-donor ligands for MOF topological assembly[2].
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Step-by-Step Workflow:
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Hydrolysis: Suspend 5.0 mmol of the synthesized 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile in 25 mL of 20% aqueous KOH solution.
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Reflux: Heat the suspension to reflux (approx. 100°C) for 24 hours.
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Self-Validation: Hold a piece of damp red litmus paper over the condenser outlet. The paper will turn blue while ammonia (NH₃) gas is evolving. The reaction is complete when the paper remains red, indicating the cessation of NH₃ evolution.
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Acidification: Cool the solution to room temperature. Slowly acidify the mixture with 6M HCl under continuous stirring until the pH reaches approximately 3.0.
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Self-Validation: The target dicarboxylic acid will rapidly precipitate as a fine powder exactly at its isoelectric point.
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Isolation: Filter the precipitate, wash thoroughly with distilled water to remove KCl salts, and dry under a vacuum at 60°C.
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References
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[1] 1-Cyanomethyl-4,5-dicyano-2-(4-pyridyl)imidazole - Fisher Scientific Source: fishersci.com URL:
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[2] Assembly of two 3-D metal–organic frameworks from Cd(II) and 4,5-imidazoledicarboxylic acid or 2-ethyl-4,5-imidazoledicarboxylic acid Source: researchgate.net URL:
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[3] Product Class 3: Imidazoles - Thieme E-Books & E-Journals Source: thieme-connect.de URL:
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[4] pyridine semicarbazone synthesis: Topics by Science.gov Source: science.gov URL:
Sources
- 1. 1-Cyanomethyl-4,5-dicyano-2-(4-pyridyl)imidazole, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pyridine semicarbazone synthesis: Topics by Science.gov [science.gov]
